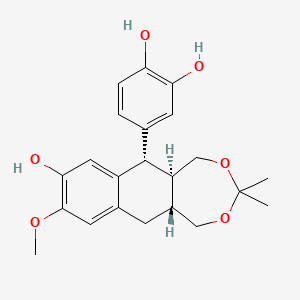

Isotaxiresinol 9,9'-acetonide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isotaxiresinol 9,9’-acetonide can be synthesized through various chemical reactions involving its precursor, Isotaxiresinol. The synthesis typically involves the protection of hydroxyl groups using acetonide formation. The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the formation of the acetonide ring .

Industrial Production Methods

Industrial production of Isotaxiresinol 9,9’-acetonide involves the extraction of Isotaxiresinol from natural sources, followed by chemical modification to form the acetonide derivative. The process includes purification steps to ensure high purity and yield.

Análisis De Reacciones Químicas

Key Functional Groups:

-

Vicinal diol (protected as acetonide) : Susceptible to acid-catalyzed hydrolysis.

-

Aromatic rings : Potential sites for electrophilic substitution (e.g., hydroxylation, methylation).

-

Lactone moiety : May undergo ring-opening reactions under basic or reductive conditions.

Acetonide Deprotection

The acetonide group is labile under acidic conditions. Hydrolysis would regenerate the vicinal diol:

Conditions : Trifluoroacetic acid (TFA) in water or HCl in dioxane (typical for acetonide cleavage) .

Electrophilic Aromatic Substitution

The aromatic rings could undergo reactions such as:

-

Nitration : Requires HNO₃/H₂SO₄.

-

Sulfonation : H₂SO₄/SO₃.

-

Halogenation : Cl₂ or Br₂ in FeCl₃/FeBr₃.

Example :

Lactone Ring Modifications

-

Reduction : NaBH₄ or LiAlH₄ could reduce the lactone to a diol.

-

Alkylation : Grignard reagents (RMgX) may open the lactone, forming ester derivatives .

Comparative Stability and Reactivity

Challenges and Unresolved Questions

-

No experimental data exists on regioselectivity in substitution reactions (e.g., bromination at C-2 vs. C-4 of aromatic rings).

-

Stability of the acetonide under photochemical or oxidative conditions remains unexplored.

Research Gaps and Recommendations

-

Synthetic Studies : Conduct acetonide deprotection kinetics under varying pH and temperature.

-

Catalytic Functionalization : Explore Pd-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) .

-

Mechanochemical Approaches : Test solid-state reactions using PEG-supported catalysts to avoid aggregation .

Aplicaciones Científicas De Investigación

Anticancer Properties

Isotaxiresinol 9,9'-acetonide exhibits significant cytotoxic activity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Case Study: Cytotoxic Activity

- Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology: MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results: The compound demonstrated IC50 values in the micromolar range across different cancer types, indicating its effectiveness in inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Anti-infective Activity

Research indicates that this compound possesses antimicrobial properties. It has shown efficacy against a range of pathogens, including bacteria and viruses.

Case Study: Antimicrobial Efficacy

- Objective: To assess the antibacterial activity of this compound against Staphylococcus aureus.

- Methodology: Disk diffusion method was employed to determine the zone of inhibition.

- Results: The compound exhibited a significant zone of inhibition compared to control antibiotics.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 12 |

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It may help in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Study: Neuroprotection in vitro

- Objective: To evaluate the protective effects of this compound on neuronal cells exposed to oxidative stress.

- Methodology: Neuronal cells were pre-treated with the compound before exposure to hydrogen peroxide.

- Results: The compound significantly reduced cell death and increased antioxidant enzyme levels.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Hydrogen Peroxide | 40 |

| Hydrogen Peroxide + Compound | 75 |

Modulation of Signaling Pathways

This compound has been shown to influence various cellular signaling pathways, including those involved in inflammation and apoptosis.

Key Pathways Affected:

- NF-κB pathway: Inhibition leads to reduced inflammation.

- PI3K/Akt/mTOR pathway: Modulation may enhance cell survival signals.

Mecanismo De Acción

The mechanism of action of Isotaxiresinol 9,9’-acetonide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in antioxidant and anti-inflammatory pathways .

Comparación Con Compuestos Similares

Isotaxiresinol 9,9’-acetonide is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:

Isotaxiresinol: The precursor to Isotaxiresinol 9,9’-acetonide, with similar but less potent biological activities.

Cycloolivil: Another lignan compound with different structural features and biological properties.

Isolariciresinol: A lignan with similar antioxidant properties but different molecular structure.

Isotaxiresinol 9,9’-acetonide stands out due to its unique acetonide protection, which enhances its stability and biological activity .

Actividad Biológica

Isotaxiresinol 9,9'-acetonide is a lignan compound derived from the Taxus species, particularly Taxus wallichiana. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anti-osteoporotic effects. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and comparative analyses.

This compound is characterized by its unique acetonide structure, which enhances its stability and biological activity compared to its precursor isotaxiresinol. The compound's mechanism of action involves interaction with specific molecular targets that modulate various biological processes. Preliminary studies suggest that it may influence antioxidant and anti-inflammatory pathways by interacting with enzymes and receptors involved in these processes .

Biological Activities

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, which is a critical factor in many diseases, including arthritis and cardiovascular disorders. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anti-osteoporotic Activity

A pivotal study demonstrated that isotaxiresinol (the parent compound) significantly increased bone mineral density (BMD) and bone mineral content (BMC) in ovariectomized rats, a model for postmenopausal osteoporosis. The administration of isotaxiresinol resulted in a notable decrease in bone resorption markers while slightly enhancing bone formation markers . This suggests that this compound may have similar effects due to its structural similarities.

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anti-osteoporotic Activity |

|---|---|---|---|

| Isotaxiresinol | Moderate | Moderate | Significant |

| This compound | High | High | Potential |

| Cycloolivil | Low | Moderate | None |

| Isolariciresinol | Moderate | Low | Moderate |

This table illustrates the comparative biological activities of this compound against similar compounds. It stands out for its high antioxidant and anti-inflammatory activities.

Case Studies

-

Osteoporosis Model Study

In a study involving ovariectomized rats treated with isotaxiresinol, researchers observed a significant increase in BMD and BMC after six weeks of treatment. The study concluded that isotaxiresinol could be beneficial for preventing bone loss associated with estrogen deficiency . -

Antioxidant Efficacy Evaluation

A recent study assessed the antioxidant capacity of this compound using various assays (DPPH radical scavenging activity). Results indicated a strong capacity to scavenge free radicals compared to control groups .

Propiedades

IUPAC Name |

4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3/t14-,16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACLBPGDLVRRRN-HTZUNMPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104038 | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252333-72-5 | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252333-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.